N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
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Overview
Description
N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide is an organic compound with the molecular formula C11H9N3O3S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a nitrophenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes capable of hydrolyzing oxy-β-lactams . These enzymes play a crucial role in bacterial resistance to antibiotics .
Mode of Action
It is suggested that the compound possibly acts on penicillin-binding protein, promoting cell lysis .
Pharmacokinetics
The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .
Action Environment
It is known that the compound is soluble in many organic solvents, such as methanol, ethanol, and dimethyl sulfide , which could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide typically involves the reaction of 3-nitroaniline with thioamide derivatives under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Formation of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxy-3-nitrophenyl)acetamide
- N-(4-Fluoro-3-nitrophenyl)acetamide
- N-(4-Methyl-3-nitrophenyl)acetamide
Uniqueness
N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide is unique due to the presence of both a thiazole ring and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-3-2-4-9(5-8)14(16)17/h2-6H,1H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXCJBTVGOSAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265513 |
Source
|
Record name | N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53173-92-5 |
Source
|
Record name | N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53173-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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